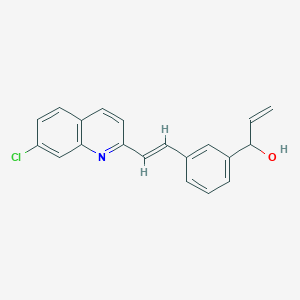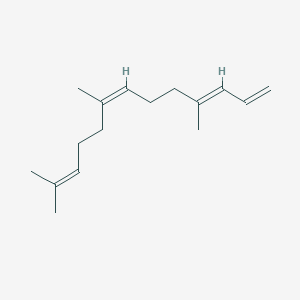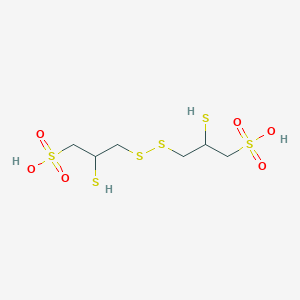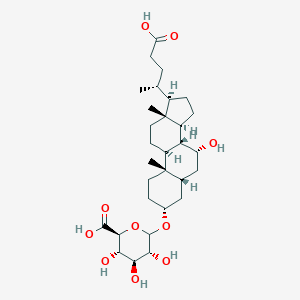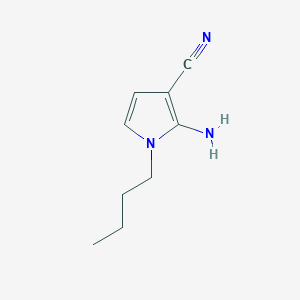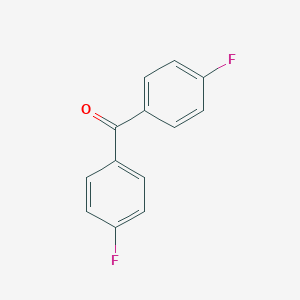
4,4'-Difluorobenzophenone
概要
説明
4,4’-Difluorobenzophenone is an organic compound with the formula (FC6H4)2CO . This colorless solid is commonly used as a precursor to PEEK (polyetherether ketone), a high-performance polymer . PEEK is resistant to attack, making it commonly used in carbon fiber coatings and cable insulation .
Synthesis Analysis
4,4’-Difluorobenzophenone can be synthesized through several methods. One method involves the reaction of fluorobenzene with formaldehyde under conditions for catalysis with organic sulphonic acids to form difluorodiphenylmethane. The product is then oxidized with nitric acid to 4,4’-difluorobenzophenone . Another method involves the acylation of fluorobenzene with p-fluorobenzoyl chloride, typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .Molecular Structure Analysis
The molecular formula of 4,4’-Difluorobenzophenone is C13H8F2O . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4,4’-Difluorobenzophenone is used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes .科学的研究の応用
Precursor to High-Performance Polymers
4,4’-Difluorobenzophenone is commonly used as a precursor to PEEK (Polyetheretherketone), a high-performance polymer . PEEK is known for its resistance to attack, making it a popular choice for carbon fiber coatings and cable insulation .
Synthesis of Fluorbenzophenones
4,4’-Difluorobenzophenone can be prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride . This reaction is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .
Production of High-Temperature Polymers
The polymer PEEK is generated from the reaction of 4,4’-Difluorobenzophenone with the salts of 1,4-benzenediol . This reaction results in the formation of high-temperature polymers, which have a wide range of industrial applications .
Study of Thermal Stability
4,4’-Difluorobenzophenone has been used in the study of thermal stability . These studies help in understanding the behavior of materials under varying temperature conditions, which is crucial in many industrial applications .
Study of Water Uptake
Research involving 4,4’-Difluorobenzophenone has contributed to the understanding of water uptake in certain materials . This is particularly important in the development of materials that are exposed to humid conditions .
Study of Proton Conductivity
4,4’-Difluorobenzophenone has been used in the study of proton conductivity . This research is vital in the field of energy storage and conversion, particularly in the development of fuel cells .
Development of Carboxylated Membranes
4,4’-Difluorobenzophenone has been used in the development of carboxylated, carboxylated/sulfonated, and crosslinked membranes . These membranes have potential applications in various fields, including water treatment and energy conversion .
Development of Sulfonated Membranes
In addition to carboxylated membranes, 4,4’-Difluorobenzophenone has also been used in the development of sulfonated membranes . These membranes are particularly useful in certain types of fuel cells .
Safety and Hazards
4,4’-Difluorobenzophenone is classified as having acute toxicity when ingested, skin irritation, eye irritation, specific target organ toxicity (respiratory system), and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
作用機序
Target of Action
4,4’-Difluorobenzophenone is primarily used as a precursor to PEEK (polyetherether ketone), a high-performance polymer . The primary target of this compound is therefore the molecular structure of PEEK, which it helps to form.
Mode of Action
The compound interacts with its target through a chemical reaction. Specifically, 4,4’-Difluorobenzophenone is prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride . This reaction is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .
Biochemical Pathways
The polymer PEEK is generated from the reaction of 4,4’-Difluorobenzophenone with the salts of 1,4-benzenediol . The resulting polymer is resistant to attack, making it useful in applications such as carbon fiber coatings and cable insulation .
Result of Action
The primary result of the action of 4,4’-Difluorobenzophenone is the formation of PEEK. This high-performance polymer has a variety of uses due to its resistance to chemical and thermal degradation . For example, it is commonly used in carbon fiber coatings and cable insulation .
Action Environment
The action of 4,4’-Difluorobenzophenone is influenced by several environmental factors. For instance, the reaction to form PEEK typically requires a specific solvent (petroleum ether) and a catalyst (aluminium chloride) . Additionally, the compound’s solid state and melting point (107.5 to 108.5 °C) suggest that it is stable under normal environmental conditions but can be manipulated under controlled industrial conditions.
特性
IUPAC Name |
bis(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQARZALBDFYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188062 | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19967 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
345-92-6 | |
| Record name | 4,4′-Difluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-fluorophenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIFLUOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BNC11B9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4,4'-difluorobenzophenone?
A: 4,4'-Difluorobenzophenone has a molecular formula of C13H8F2O and a molecular weight of 218.19 g/mol. []
Q2: Are there any spectroscopic data available for characterizing 4,4'-difluorobenzophenone?
A: Yes, researchers commonly use techniques like FTIR, 1H NMR, 19F NMR, and 13C NMR to confirm the structure and composition of 4,4'-difluorobenzophenone and its derivatives. [, , , ]
Q3: What are the main applications of 4,4'-difluorobenzophenone?
A: 4,4'-Difluorobenzophenone is primarily used as a key starting material in the synthesis of high-performance polymers, particularly aromatic polyether ketones (PEKs) and their derivatives. [, , , , ]
Q4: How does the incorporation of 4,4'-difluorobenzophenone affect the properties of polymers?
A: The presence of 4,4'-difluorobenzophenone contributes to desirable properties in polymers like high thermal stability, good mechanical strength, and excellent chemical resistance. [, , , ]
Q5: What is the role of 4,4'-difluorobenzophenone in the synthesis of poly(aryl ether ketone)s (PAEKs)?
A: It acts as a monomer, reacting with bisphenols like hydroquinone or bisphenol A through nucleophilic aromatic substitution to form the PAEK backbone. [, , , , , ]
Q6: Does the purity of 4,4'-difluorobenzophenone impact polymer synthesis?
A: Yes, high-purity 4,4'-difluorobenzophenone is crucial for producing high-molecular-weight polymers with optimal properties. Impurities like 2,4'-difluorobenzophenone, 4-fluorobenzophenone, chlorine, and monochloro-monofluorobenzophenone can negatively impact polymerization. [, ]
Q7: What solvents are commonly used in reactions involving 4,4'-difluorobenzophenone?
A: Common solvents include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), diphenyl sulfone, tetramethylene sulfone, and benzophenone. The choice depends on the specific reaction conditions and desired polymer properties. [, , , , ]
Q8: Can 4,4'-difluorobenzophenone be used to synthesize copolymers?
A: Yes, it is frequently used in the synthesis of copolymers. By adjusting the ratio of 4,4'-difluorobenzophenone to other monomers, researchers can fine-tune the properties of the resulting copolymers. [, , , , ]
Q9: Are there any challenges associated with the crystallization of polymers containing 4,4'-difluorobenzophenone?
A: Some polymers derived from 4,4'-difluorobenzophenone can exhibit slow crystallization rates, which can be influenced by factors like the polymer's structure and processing conditions. [, ]
Q10: Does 4,4'-difluorobenzophenone have catalytic applications?
A: While 4,4'-difluorobenzophenone is not typically used as a catalyst itself, it serves as a building block for ligands in metal complexes that catalyze reactions like transfer hydrogenation. [, ]
Q11: How does 4,4'-difluorobenzophenone contribute to the activity of these catalytic complexes?
A: It forms a part of the ligand structure, which influences the electronic and steric environment around the metal center, ultimately affecting the catalyst's activity and selectivity. [, ]
Q12: Have computational methods been used to study 4,4'-difluorobenzophenone and its derivatives?
A12: Yes, computational tools like density functional theory (DFT) can be employed to study the electronic structure, reactivity, and properties of 4,4'-difluorobenzophenone and related polymers. [Not directly mentioned in the provided abstracts, but a common practice in polymer chemistry research].
Q13: Are there alternatives to 4,4'-difluorobenzophenone in polymer synthesis?
A: Yes, alternative monomers like 4,4'-dichlorobenzophenone, 4,4'-biphenol, and other bisphenols can be used in similar reactions. The choice depends on the desired polymer properties and cost considerations. [, , , ]
Q14: What are the environmental considerations related to 4,4'-difluorobenzophenone and its derivatives?
A14: While the provided abstracts don't offer specific details, responsible waste management practices are essential during the synthesis and processing of polymers derived from 4,4'-difluorobenzophenone to minimize environmental impact. [Not directly mentioned in the provided abstracts, but a crucial aspect of polymer chemistry research].
Q15: What are some essential tools and resources for research on 4,4'-difluorobenzophenone and related polymers?
A15: Key resources include access to analytical techniques like NMR, FTIR, GPC, DSC, TGA, and mechanical testing equipment. Additionally, computational chemistry software and databases are valuable for studying these materials. [Not directly mentioned in the provided abstracts, but essential for research in this field].
Q16: What are some significant milestones in the research of polymers derived from 4,4'-difluorobenzophenone?
A16: The development of efficient synthetic routes for high-molecular-weight PAEKs and the exploration of their diverse applications in various industries are notable milestones. [Not directly mentioned in the provided abstracts, but represent key advancements in the field].
Q17: How does research on 4,4'-difluorobenzophenone-based polymers intersect with other disciplines?
A: Research in this area overlaps with material science, engineering, and biomedical fields. For example, these polymers find applications in aerospace, automotive, electronics, and potentially even biomaterials, highlighting the interdisciplinary nature of this research. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


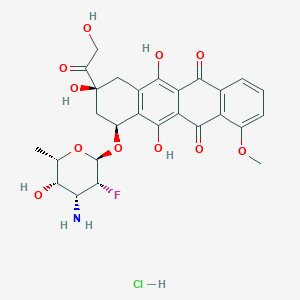


![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
